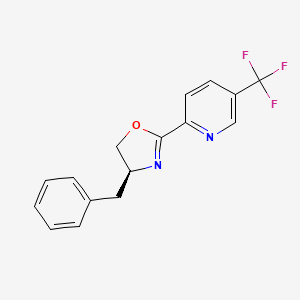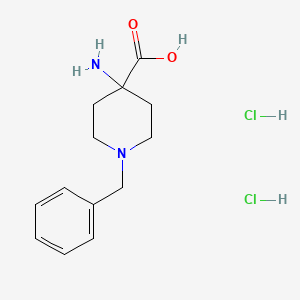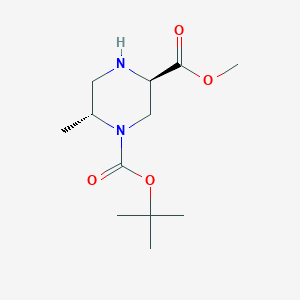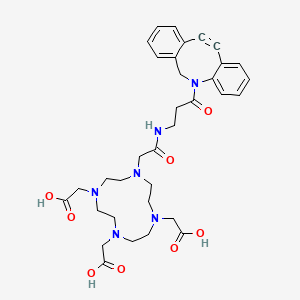![molecular formula C15H25NO4 B6297503 tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1823228-34-7](/img/structure/B6297503.png)
tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the CAS Number: 2387596-44-1 . It has a molecular weight of 283.37 . The compound is used in various areas of research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C15H25NO4 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the current resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.37 . It is typically available in powder form . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique
Tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has a variety of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polycondensation reactions, and as an inhibitor of enzymes. In addition, this compound has been used as a starting material in the synthesis of other organic compounds, such as 2-methoxy-2-oxoethyl esters and 2-methoxy-2-oxoethyl amides.
Mécanisme D'action
Tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is an inhibitor of enzymes. It works by binding to the active site of the enzyme, blocking the enzyme's ability to catalyze its reaction. This binding is reversible, and the enzyme is able to regain its activity when the this compound is removed.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs. This inhibition can lead to changes in the levels of drugs in the body, which can have both beneficial and adverse effects. For example, this compound has been shown to inhibit the metabolism of some anti-cancer drugs, leading to an increase in the levels of these drugs in the body and an increase in their effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in lab experiments has several advantages. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it can be used as a reagent in organic synthesis and as a catalyst in polycondensation reactions. However, this compound has some limitations. It is not very soluble in water, and it can be difficult to remove from a reaction mixture.
Orientations Futures
There are a number of potential future directions for the use of tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate in scientific research. It could be further investigated as an inhibitor of enzymes involved in the metabolism of drugs, as well as for its potential use in the synthesis of other organic compounds. Additionally, its use as a catalyst in polycondensation reactions could be further explored. Finally, its potential use as a reagent in organic synthesis could be investigated further, as well as its potential use in the synthesis of other organic compounds.
Méthodes De Synthèse
Tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is synthesized from tert-butyl alcohol (TBA) and 2-methoxy-2-oxoethyl chloride (MOEC). The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and proceeds in two steps. In the first step, the TBA is reacted with the MOEC to form a tert-butyl ester of 2-methoxy-2-oxoethyl chloride (this compound). In the second step, the this compound is reacted with the acid catalyst to form the desired this compound product.
Safety and Hazards
Safety information for this compound indicates that it should be handled with caution. The compound has been labeled with the signal word “Warning” according to its Material Safety Data Sheet (MSDS) . More specific hazard statements and precautionary measures are not available in the current resources.
Propriétés
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-5-6-12(16)8-10(7-11)9-13(17)19-4/h10-12H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWKAWQBCUMBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)
![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)

![6-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6297453.png)

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)
![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)
![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)




![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)